Molecular Weight and Lipophilicity: Substantial Increase vs. Non-Fluorinated Analog
The presence of the trifluoromethyl group in 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine increases molecular weight by 68.00 g/mol (28.9% increase) compared to the non-fluorinated analog 1-methyl-4-(4-nitrobenzyl)piperazine, which lacks the CF₃ substituent [1]. This substitution pattern significantly alters lipophilicity (cLogP), a critical parameter for blood-brain barrier penetration and pharmacokinetic optimization in drug design [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 303.28 |
| Comparator Or Baseline | 1-Methyl-4-(4-nitrobenzyl)piperazine: 235.28 |
| Quantified Difference | 68.00 g/mol (28.9% increase) |
| Conditions | Calculated molecular weight from molecular formula |
Why This Matters
The higher molecular weight and increased lipophilicity conferred by the CF₃ group are essential for achieving the desired pharmacokinetic profile of ponatinib, directly impacting compound selection for lead optimization.
- [1] PubChem. 1-Methyl-4-(4-nitrobenzyl)piperazine. CAS 70261-81-3. View Source
